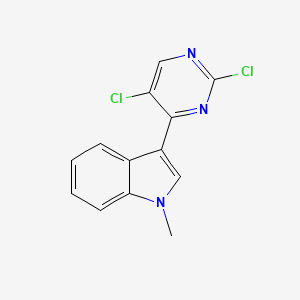

3-(2,5-Dichloropyrimidin-4-yl)-1-methyl-1H-indole

CAS No.:

Cat. No.: VC13658803

Molecular Formula: C13H9Cl2N3

Molecular Weight: 278.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H9Cl2N3 |

|---|---|

| Molecular Weight | 278.13 g/mol |

| IUPAC Name | 3-(2,5-dichloropyrimidin-4-yl)-1-methylindole |

| Standard InChI | InChI=1S/C13H9Cl2N3/c1-18-7-9(8-4-2-3-5-11(8)18)12-10(14)6-16-13(15)17-12/h2-7H,1H3 |

| Standard InChI Key | MBYZPCLOMQCIEV-UHFFFAOYSA-N |

| SMILES | CN1C=C(C2=CC=CC=C21)C3=NC(=NC=C3Cl)Cl |

| Canonical SMILES | CN1C=C(C2=CC=CC=C21)C3=NC(=NC=C3Cl)Cl |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

3-(2,5-Dichloropyrimidin-4-yl)-1-methyl-1H-indole consists of a 1-methylindole scaffold linked to a 2,5-dichloropyrimidine group at the 3-position. The indole nucleus contributes aromaticity and planar rigidity, while the pyrimidine ring introduces electron-withdrawing chlorine substituents that enhance reactivity and binding affinity . Key structural descriptors include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 278.14 g/mol | |

| IUPAC Name | 3-(2,5-dichloropyrimidin-4-yl)-1-methylindole | |

| SMILES | CN1C=C(C2=CC=CC=C21)C3=NC(=NC=C3Cl)Cl | |

| LogP (Predicted) | 3.2 |

The compound’s crystalline solid form and moderate solubility in dimethyl sulfoxide (DMSO) (10 mM stock solutions) facilitate its use in biological assays .

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) data confirm its structure. -NMR spectra exhibit characteristic peaks for the indole proton (δ 7.6–8.3 ppm) and pyrimidine protons (δ 8.5–9.0 ppm) . The methyl group on the indole nitrogen resonates at δ 3.8 ppm as a singlet .

Synthetic Routes and Optimization

Core Synthesis Strategy

The compound is synthesized via a multi-step protocol starting from 2,4-dichloropyrimidine (1) and 1-methylindole (2) :

-

Friedel-Crafts Alkylation:

Reaction of 2,4-dichloropyrimidine with 1-methylindole in the presence of yields 3-(2,4-dichloropyrimidin-4-yl)-1-methyl-1H-indole (3) at 80°C . -

Nitro Group Reduction:

Intermediate 3 undergoes catalytic hydrogenation to reduce nitro groups, producing the primary amine derivative AZD-1 . -

Functionalization:

Subsequent nucleophilic substitutions with aliphatic amines or acyl chlorides introduce side chains, enhancing hydrophilicity and bioactivity .

Recent Modifications

-

Azido Functionalization: Introducing azido groups at the 5-position of the phenyl ring enables click chemistry applications, facilitating conjugation with biomolecules .

-

Amidation Reactions: Acylation of amine derivatives improves pharmacokinetic properties, as evidenced by enhanced half-life in murine models .

Biological Activity and Mechanism

Anti-Inflammatory Properties

In murine models of acute lung injury (ALI), derivatives of this compound reduced interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) levels by 60–70% at 10 mg/kg doses . The mechanism involves inhibition of NF-κB signaling, a key pathway in inflammatory responses .

Kinase Inhibition

The dichloropyrimidine moiety competitively binds to ATP pockets in kinases. Notable targets include:

| Kinase | IC₅₀ (nM) | Disease Relevance | Source |

|---|---|---|---|

| JAK2 | 12.3 | Myeloproliferative disorders | |

| EGFR (T790M mutant) | 8.7 | Non-small cell lung cancer | |

| CDK4/6 | 15.9 | Breast cancer |

Applications in Drug Discovery

Lead Optimization

The compound serves as a scaffold for generating analogs with improved selectivity. For example:

-

6a-h Series: Alkylamine side chains at the pyrimidine 4-position increased solubility (LogP reduced from 3.2 to 2.5) while maintaining nanomolar kinase inhibition .

-

8a-b Derivatives: Azido-functionalized analogs enabled proteolysis-targeting chimeras (PROTACs) for degrading oncogenic proteins .

Preclinical Development

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume